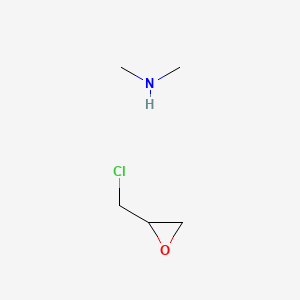

Poly(dimethylamine-CO-epichlorohydrin)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness as a primary flocculant and charge neutralization agent in liquid-solid separation processes across various industries . This compound is also utilized as a non-foaming algaecide in swimming pools, whirlpools, industrial recirculating cooling waters, and pulp and paper mill waters .

Preparation Methods

Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine . The process parameters, such as the molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature, are systematically studied to optimize the polymerization process . For instance, a typical reaction condition involves an epichlorohydrin to dimethylamine molar ratio of 1:1, an addition time of 2 hours, and a reaction temperature of 40°C . Industrial production methods often involve the use of ammonia as a crosslinking agent to produce polymers with varying viscosities and surface charges .

Chemical Reactions Analysis

Poly(dimethylamine-CO-epichlorohydrin) undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: Reduction reactions are less common for this polymer.

Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of reactive epoxide groups.

Common Reagents and Conditions: Common reagents include alkali nitrates and bases, which facilitate the formation of glycidyl derivatives.

Major Products: The major products formed from these reactions include glycidyl nitrate and other glycidyl derivatives.

Scientific Research Applications

Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications:

Chemistry: It is used as a flocculant in water treatment processes to remove dyes and other contaminants.

Biology: The polymer exhibits antibacterial properties and is used in the treatment of bacterial infections.

Medicine: It is explored for its potential use in drug delivery systems due to its cationic nature.

Mechanism of Action

The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to neutralize negatively charged particles in aqueous solutions . This neutralization leads to the aggregation of particles, forming larger flocs that can be easily removed from the solution . The polymer’s adsorption-bridging and electric neutralization abilities play crucial roles in its flocculation performance .

Comparison with Similar Compounds

Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds, such as:

Polyethylenimine: Known for its high cationic charge density and effectiveness in water treatment.

Polyacrylic Acid: Used for its anionic properties and ability to form gels.

Poly(dimethylamine-CO-epichlorohydrin-CO-ethylenediamine): A similar compound with additional ethylenediamine units, providing enhanced flocculation properties.

Poly(dimethylamine-CO-epichlorohydrin) stands out due to its unique combination of cationic charge, water solubility, and effectiveness in various industrial applications .

Properties

CAS No. |

25988-97-0 |

|---|---|

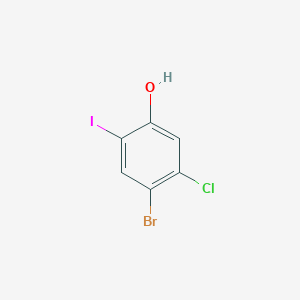

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;N-methylmethanamine |

InChI |

InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |

InChI Key |

BUAXCDYBNXEWEB-UHFFFAOYSA-N |

Canonical SMILES |

CNC.C1C(O1)CCl |

Related CAS |

25988-97-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)

![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)